Circulin F
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Overview
Description
Circulin F is a cyclotide, a type of cyclic peptide characterized by a cyclic cystine knot motif. Cyclotides are known for their exceptional stability and diverse biological activities. This compound, along with other cyclotides, is derived from plants and exhibits potent antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclotides like Circulin F typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of cyclotides is achieved through the formation of disulfide bonds between cysteine residues .
Industrial Production Methods
Industrial production of cyclotides can be challenging due to their complex structure. advances in biotechnology have enabled the production of cyclotides using recombinant DNA technology. This involves the expression of cyclotide genes in microbial hosts such as Escherichia coli, followed by purification and folding of the peptide to achieve the desired cyclic structure .
Chemical Reactions Analysis
Types of Reactions
Circulin F undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield linear peptides.
Substitution: Modification of amino acid side chains to alter peptide properties.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation under alkaline conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of specific reagents to modify amino acid side chains, such as alkylating agents for cysteine residues.
Major Products Formed
The major products formed from these reactions include cyclic peptides with varying degrees of oxidation and substitution, which can exhibit different biological activities .
Scientific Research Applications
Circulin F has a wide range of scientific research applications:
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mechanism of Action
Circulin F exerts its effects primarily through interactions with cell membranes. The cyclic structure and presence of disulfide bonds contribute to its stability and ability to disrupt microbial cell membranes. This disruption leads to cell lysis and death. Additionally, this compound can interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Circulin A: Another cyclotide with similar antimicrobial properties but different amino acid sequences.
Cycloviolin A: Exhibits similar stability and bioactivity but differs in its specific biological targets.
Kalata B1: Known for its uterotonic properties and structural similarities to Circulin F
Uniqueness of this compound
This compound stands out due to its specific amino acid sequence and unique structural features, which contribute to its potent antimicrobial activity and stability. Its ability to maintain bioactivity under various conditions makes it a valuable compound for research and industrial applications .
Properties
bioactivity |
Antiviral |
---|---|
sequence |
KVCYRAIPCGESCVWIPCISAAIGCSCKN |
Origin of Product |
United States |
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